(4-Methylpyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpyrrolidin-2-yl)methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the hydroxyl group attached to the pyrrolidine ring makes this compound a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyrrolidin-2-yl)methanol typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 4-methylpyrrolidine with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of catalysts and optimized reaction conditions further enhances the yield and quality of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyrrolidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Methylpyrrolidin-2-one.
Reduction: 4-Methylpyrrolidin-2-ylamine.
Substitution: Various alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
(4-Methylpyrrolidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the hydroxyl group.
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: A stereoisomer with similar chemical properties.
4-Methylpyrrolidin-2-one: An oxidized form of (4-Methylpyrrolidin-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both the hydroxyl group and the methyl group on the pyrrolidine ring. This combination of functional groups provides a unique reactivity profile and makes the compound a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
(4-methylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)7-3-5/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMNAMGXLRMTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.